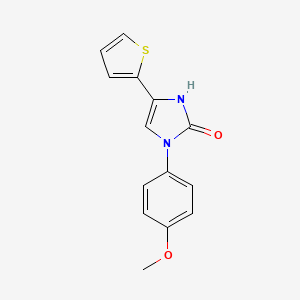

1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The addition of various substituents can significantly alter the properties and potential applications of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a mixture of 2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidin-6-ol and phosphoryl chloride in dimethyl formamide were refluxed to produce a new compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by the specific substituents attached to the thiophene ring. For example, the photophysical properties of certain thiophene-based compounds have been found to be dependent on the solvent used .

Scientific Research Applications

Synthesis and Biological Activities

Imidazole derivatives, including compounds similar to 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one, have been extensively studied for their synthesis, characterization, and potential biological activities. These compounds are synthesized through various methods, including microwave irradiation for efficiency and economy. Spectral characterization (NMR, FT-IR) confirms their structures, and they are explored for biological activities such as antimicrobial and anticancer properties. The imidazole ring is noted for its biological and pharmaceutical importance, contributing to pharmacokinetic characteristics like solubility and bioavailability (Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives also demonstrate significant potential in corrosion inhibition, particularly for mild steel in acidic solutions. The incorporation of methoxy groups in these compounds enhances their corrosion inhibition efficiency, with specific derivatives showing up to 96% efficiency. This high efficacy is attributed to the strong adsorption of the molecules, following the Langmuir adsorption model. Studies, including surface analysis and density functional theory (DFT) calculations, support these findings, indicating a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Photochromism and Nonlinear Optical Properties

Certain imidazole derivatives are synthesized for their photochromic properties. Upon irradiation, these compounds exhibit changes in color, which is of interest for various applications, including smart materials and molecular switches. Additionally, some derivatives are explored for their nonlinear optical (NLO) properties, suggesting potential use in NLO devices and organic light-emitting diodes (OLEDs) due to favorable electronic and structural characteristics (Bai et al., 2010); (Ulahannan et al., 2020).

Antifungal and Antimicrobial Agents

The development of new antifungal agents is another area of research for imidazole derivatives. These compounds, characterized by their specific structural features, have shown varying degrees of in vitro antifungal activity against strains like Candida albicans. The exploration of these derivatives underscores the potential for new therapeutic options in treating fungal infections (Massa et al., 1992).

Electronic and Reactive Properties

Imidazole derivatives are also the subject of studies focusing on their electronic and reactive properties. Through a combination of experimental and computational approaches, such as spectroscopy and density functional theory (DFT), researchers aim to understand the reactivity, molecular orbital theory, molecular electrostatic potential, and other properties that influence the chemical behavior and potential applications of these compounds (Hossain et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-thiophen-2-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-18-11-6-4-10(5-7-11)16-9-12(15-14(16)17)13-3-2-8-19-13/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITHDJVQCXAQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)

![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride](/img/structure/B2592974.png)

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2592976.png)

![2-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2592980.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dimethylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592982.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2592983.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2592985.png)

![N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2592986.png)

![1-[4-[3-(2,6-Difluorophenyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2592987.png)

![2-[(1-Benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2592988.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2592991.png)